Fmoc-beta-cyclobutyl-D-ala-OH
Description
Contemporary Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Advanced Medicinal Chemistry
The incorporation of non-proteinogenic amino acids into peptide sequences has become a cornerstone of modern chemical biology and medicinal chemistry. nih.gov Unlike their proteinogenic counterparts, which are directly encoded by the genome, NPAAs encompass a wide array of structures, including D-amino acids, and those with modified backbones or unique side chains. nih.govwikipedia.org This structural diversity is not merely an academic curiosity; it is a powerful tool for overcoming the inherent limitations of natural peptides as therapeutic agents. nih.gov
The utility of NPAAs extends to their role as building blocks for peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced drug-like properties. prismbiolab.com The ability to synthesize a vast array of NPAAs, both naturally occurring and synthetic, provides a rich chemical space for the development of these next-generation therapeutics. nih.govcultivatorphytolab.com
The Foundational Role of Stereochemical Control and Conformational Constraints in Rational Peptide Design and Peptidomimetics
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. nih.gov Stereochemistry, the spatial arrangement of atoms within a molecule, is therefore a critical determinant of a peptide's function. nih.govpatsnap.com The introduction of stereochemical modifications, such as the use of D-amino acids or the incorporation of cyclic structures, allows for precise control over the peptide's conformation. mdpi.comfrontiersin.org This control is a fundamental principle in rational peptide design and the development of peptidomimetics. mdpi.comresearchgate.net
Conformational constraints refer to the restriction of a peptide's flexibility. slideshare.net Linear peptides can adopt a multitude of conformations in solution, and only a specific conformation is typically responsible for binding to a biological target. By constraining the peptide into its bioactive conformation, it is possible to enhance its binding affinity and selectivity. nih.gov This can be achieved through various strategies, including the incorporation of conformationally restricted amino acids, cyclization, or the introduction of specific structural motifs. prismbiolab.comslideshare.net
The use of constrained amino acids, such as those with cyclobutyl side chains, effectively limits the rotational freedom of the peptide backbone and side chains. mdpi.com This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty upon binding to its target, leading to a more favorable binding event. nih.gov The ability to control the torsional angles (phi, psi, and chi) of the peptide backbone and side chains is a powerful tool for designing potent and selective peptide-based drugs and peptidomimetics. mdpi.comresearchgate.net
Strategic Positioning of Fmoc-β-cyclobutyl-D-alanine as a Research Subject in Constrained Amino Acid Chemistry
Fmoc-beta-cyclobutyl-D-ala-OH emerges as a strategically important molecule within the field of constrained amino acid chemistry. This compound uniquely combines several key features that make it a valuable tool for peptide chemists. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for its straightforward incorporation into peptide chains under mild conditions. nih.gov
The strategic value of this compound lies in its ability to serve as a building block for creating peptides and peptidomimetics with precisely controlled three-dimensional structures. chemimpex.com Its use in peptide synthesis allows researchers to probe the conformational requirements for biological activity and to design molecules with enhanced stability and target affinity. chemimpex.comchemimpex.com This makes it a key compound in the development of novel therapeutics and in fundamental studies of peptide structure-function relationships. chemimpex.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 478183-63-0 scbt.comchemicalbook.comglentham.com |
| Molecular Formula | C22H23NO4 scbt.comsigmaaldrich.com |
| Molecular Weight | 365.42 g/mol scbt.comsigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Synonyms | Fmoc-β-cyclobutyl-D-Ala-OH scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRBUNCWCPLNH-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146772 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-63-0 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-Cyclobutylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Asymmetric Synthesis and Functionalization of Fmoc β Cyclobutyl D Alanine
Stereoselective Synthetic Methodologies for Cyclobutane-Incorporated Amino Acids
The construction of cyclobutane (B1203170) rings with precise stereochemical control is a formidable challenge in organic synthesis due to the inherent ring strain of the four-membered carbocycle. nih.gov Various methodologies have been developed to address this, including cycloaddition reactions, ring contractions, and photocatalyzed approaches, to afford access to structurally diverse and stereochemically defined cyclobutane amino acids. nih.govacs.orgnih.gov
Achieving high enantioselectivity in the synthesis of β-cyclobutyl amino acid precursors is critical for their application in chiral drug design. Methodologies often rely on asymmetric catalysis or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming events.
Key research findings in this area include:
Photocatalyzed [2+2]-Cycloaddition: A visible-light-mediated [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins has been developed. acs.org This method, utilizing a triplet energy transfer catalyst, provides direct access to substituted cyclobutane α-amino acid derivatives with high selectivity and functional group tolerance. acs.org
Sulfa-Michael Addition: Chiral chinchona-based squaramide catalysts have been employed in the enantioselective sulfa-Michael addition to cyclobutenes. rsc.org This approach yields thio-substituted cyclobutanes with high enantioselectivity (er up to 99.7:0.3), which can serve as versatile precursors. rsc.org
Kinetic Resolution: Bifunctional organocatalysts have been used for the kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones. wustl.edu The resulting enantioenriched products can be converted to N-protected β-amino acids through quantitative N-O bond cleavage. wustl.edu
Enzymatic and Catalytic Processes: A variety of enzymatic and catalytic processes have been highlighted as promising methodologies for the enantioselective synthesis of β-amino acids, demonstrating the breadth of available strategies. nih.govhilarispublisher.com
When a chiral center is already present in a synthetic precursor, controlling the diastereoselectivity of the cyclobutane ring formation becomes paramount. The existing stereocenter can influence the facial selectivity of reactions, guiding the approach of reagents to form one diastereomer preferentially.
Notable strategies and findings include:
Ring Contraction of Pyrrolidines: A highly stereoselective synthesis of substituted cyclobutane derivatives has been achieved through the contraction of easily accessible pyrrolidines using iodonitrene chemistry. nih.govacs.org The stereospecificity of this ring contraction suggests the formation of a 1,4-biradical intermediate, leading to stereoretentive C–C bond formation. acs.org For example, ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.org
Thermal [2+2] Cycloaddition: A thermal [2+2] stereoselective cycloaddition involving 2-acylaminoacrylates has been utilized to access substituted cyclobutane skeletons. nih.gov This Michael-Dieckmann-type process allows for the creation of complex cyclobutane amino acid analogues. nih.gov
Carbometallation of Cyclobutenes: Rhodium-catalyzed asymmetric carbometallation of cyclobutenes with arylboronic acids has been shown to produce chiral cyclobutanes. researchgate.net The intermediate Rh–cyclobutyl species can undergo further reactions, allowing for the synthesis of multisubstituted cyclobutanes with consecutive stereocenters. researchgate.net
Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategies in β-Amino Acid Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone protecting group for the α-amino function in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). omizzur.com Its key advantage is its stability to acidic conditions and its lability under mild basic conditions (typically with piperidine), which allows for orthogonal protection schemes. omizzur.comnbinno.com
The introduction of the Fmoc group onto β-amino acids requires careful optimization to maximize yield and minimize side reactions. The reaction is typically performed by treating the amino acid with an Fmoc-donating reagent under basic conditions.
| Parameter | Condition | Observation/Outcome |
| Fmoc Reagent | Fmoc-OSu (N-(9-fluorenylmethoxycarbonyl)oxysuccinimide) | Widely used, but can be the source of Fmoc-β-Ala-OH impurity via Lossen rearrangement. sci-hub.senih.gov |
| Fmoc-Cl (9-fluorenylmethyl chloroformate) | Recommended as an alternative to Fmoc-OSu to avoid Fmoc-β-Ala-OH formation. sci-hub.se Can lead to dipeptide impurities. researchgate.net | |
| Solvent | Acetone (B3395972)/Water, Acetonitrile (B52724)/Water | Common solvent systems for the reaction. sci-hub.seresearchgate.net |
| Base | Sodium Bicarbonate, Potassium Carbonate, Sodium Carbonate | Used to deprotonate the amino group and facilitate nucleophilic attack. sci-hub.se |
| Reaction Control | Slow addition of Fmoc reagent | Can improve yields. For instance, an addition time of 10 minutes in acetone showed best results in one study. researchgate.net |
| Stoichiometry | Using an equimolar amount of Fmoc-OSu is recommended if its use cannot be avoided, as any excess favors the formation of the Fmoc-β-Ala-OH impurity. sci-hub.se |
Ensuring the high purity of Fmoc-amino acid building blocks is critical for the successful synthesis of high-quality peptides. Several impurities can arise during the Fmoc-protection step, necessitating robust purification protocols.
Common Impurities and Mitigation Strategies:
Fmoc-β-Ala-OH Formation: A significant and often hard-to-remove impurity is Fmoc-β-alanine-OH. nih.gov This side product does not originate from the amino acid being protected but from the Fmoc-OSu reagent itself under basic conditions. sci-hub.senih.gov The proposed mechanism involves a Lossen-type rearrangement of the succinimide (B58015) ring. sci-hub.se The presence of this impurity has been identified as a general issue in commercially supplied Fmoc-amino acids and can lead to the incorporation of an unwanted β-alanine residue into a growing peptide chain. nih.govresearchgate.net
Mitigation: The primary recommendation is to replace Fmoc-OSu with Fmoc-Cl whenever feasible. sci-hub.se If Fmoc-OSu must be used, limiting its quantity to one equivalent can reduce the formation of the impurity. sci-hub.se
Dipeptide Formation: When using reagents like Fmoc-Cl, unwanted activation of the amino acid's carboxyl group can occur, leading to the formation of Fmoc-dipeptide impurities (Fmoc-Xaa-Xaa-OH). researchgate.net
Mitigation: A two-step method involving the preparation of stable dicyclohexylammonium–amino acid ionic adducts prior to reaction with Fmoc-OSu has been shown to yield dipeptide-free N-Fmoc amino acids. researchgate.net
Derivatization and Chemical Modification Strategies for Enhanced Utility
Fmoc-β-cyclobutyl-D-ala-OH is not merely a synthetic endpoint but a versatile building block for more complex molecules. chemimpex.com The presence of the protected amine and the free carboxylic acid allows for a range of subsequent chemical modifications.
Key Applications and Derivatizations:
Peptide Synthesis: The primary application is as a building block in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The carboxylic acid is activated in situ using standard coupling reagents (e.g., HBTU, HATU) to form a peptide bond with the free amine of the growing peptide chain on a solid support. The cyclobutyl side chain can influence peptide conformation and improve stability and bioactivity. chemimpex.com
Peptidomimetics: The unique structural constraints imposed by the cyclobutyl group make this amino acid valuable in the design of peptidomimetics, where the goal is to mimic the structure and function of natural peptides with enhanced properties like resistance to enzymatic degradation. chemimpex.com
Bioconjugation: The compound can be used in bioconjugation processes, where it is linked to other molecules like proteins, antibodies, or fluorescent probes to create targeted drug delivery systems or diagnostic tools. chemimpex.com
Carboxylic Acid Activation: For solution-phase chemistry or specialized applications, the carboxylic acid can be converted to more reactive derivatives, such as pentafluorophenyl (Pfp) esters. acs.org These bench-stable activated esters can then be used directly in coupling reactions, minimizing side reactions like dimerization that can occur with in situ activation methods. acs.org
Advanced Conformational Analysis of β Cyclobutyl D Alanine and Its Peptidic Integrations
Computational Chemistry Approaches to Elucidate Conformational Energies and Preferences
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of β-cyclobutyl-D-alanine Residues
Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational preferences of peptides containing β-cyclobutyl-D-alanine residues. QM methods, such as ab initio calculations, provide highly accurate energy profiles for different molecular geometries, while MD simulations model the dynamic behavior of the peptide over time, revealing how it explores its conformational space.
Quantum Mechanical Insights: QM calculations are particularly useful for understanding the intrinsic properties of the β-cyclobutyl-D-alanine residue itself. Ab initio studies on cyclobutane (B1203170), the parent structure of the side chain, reveal a puckered, non-planar geometry with a defined energy barrier to inversion. nih.gov This puckering is a critical feature, as the orientation of the Cβ-Cγ bond relative to the peptide backbone is dictated by the puckering state (up or down) of the cyclobutyl ring. QM calculations can precisely map the potential energy surface of the ring, identifying the lowest energy puckered states and the transition state for ring inversion. This intrinsic preference of the side chain significantly influences the local backbone conformation.
Molecular Dynamics Simulations: MD simulations offer a dynamic perspective on how the β-cyclobutyl-D-alanine residue behaves within a larger peptide sequence in a solvated environment. researchgate.net These simulations track the movements of all atoms over time, governed by a force field that approximates the potential energy of the system. For a peptide containing β-cyclobutyl-D-alanine, MD simulations can reveal:
The preferred puckering state of the cyclobutyl ring and the frequency of interconversion between states.
Correlations between the ring pucker and the backbone dihedral angles (Φ, Ψ).
The stability of specific secondary structures, such as turns or helices, induced by the constrained residue.
The effect of the D-configuration on the accessible conformational space compared to its L-counterpart. nih.gov
Simulations of host-guest pentapeptides (e.g., GGXGG, where X is the guest D-amino acid) have shown that D-isomers have conformational preferences that are mirror images of their L-counterparts. nih.gov Applying this principle, β-cyclobutyl-D-alanine would be expected to favor regions in the Ramachandran plot that are sparsely populated by L-amino acids, such as the right-handed helical (DαR) region.
| Simulation Type | Key Findings for β-cyclobutyl-D-alanine Systems |
| Quantum Mechanics (QM) | Characterizes the puckered geometry of the cyclobutyl ring and the energy barrier for inversion. nih.gov |
| Molecular Dynamics (MD) | Reveals the dynamic interplay between ring puckering and backbone conformation, and preferred torsional angles over time. researchgate.netnih.gov |
Theoretical Impact of the Cyclobutyl Ring and D-Configuration on Backbone and Side-Chain Torsional Angles (Φ, Ψ, Ω, Χ)
The incorporation of β-cyclobutyl-D-alanine has a profound and predictable impact on the torsional angles of a peptide, which define its three-dimensional structure. These angles include the backbone dihedral angles Φ (C'-N-Cα-C'), Ψ (N-Cα-C'-N), and Ω (Cα-C'-N-Cα), as well as the side-chain torsion angles (Χ). expasy.orgproteopedia.orgyoutube.com
Backbone Angles (Φ, Ψ, Ω): The peptide bond angle, Ω, is generally restricted to a planar trans configuration (~180°) due to its partial double-bond character, although the D-configuration can sometimes increase the propensity for cis conformations in specific sequence contexts. expasy.org
The most significant impact is on the Φ and Ψ angles, which are visualized on a Ramachandran plot. nih.gov
D-Configuration: The fundamental consequence of a D-amino acid is the inversion of the stereocenter at Cα. This leads to a reversal of the sterically allowed regions in the Ramachandran plot compared to L-amino acids. nih.gov While L-amino acids predominantly occupy the top-left quadrant (β-sheet and polyproline II conformations) and the bottom-left quadrant (right-handed α-helix), D-amino acids favor the top-right and bottom-right quadrants. Therefore, a β-cyclobutyl-D-alanine residue is expected to favor positive Φ values.
Cyclobutyl Ring: The bulky and conformationally restricted cyclobutyl side chain imposes further steric limitations. The puckered nature of the ring means the Cγ atom can be oriented in distinct positions relative to the backbone. This steric hindrance restricts the rotation around the N-Cα (Φ) and Cα-C' (Ψ) bonds more than a simple acyclic side chain would. The combination of the D-configuration and the bulky side chain makes specific conformations, such as those required for left-handed helices or specific types of β-turns (e.g., type I' or II' turns), particularly stable. expasy.org
Side-Chain Angles (Χ): The primary side-chain torsion angle, Χ1, is defined by the atoms N-Cα-Cβ-Cγ. The puckering of the cyclobutyl ring directly influences the preferred values of Χ1. The ring's geometry is not static and can exist in different puckered states, each corresponding to a different range of Χ1 angles. The energy barrier between these puckered states, which can be calculated using QM methods, determines the flexibility of the side chain. nih.gov This restriction in side-chain movement can, in turn, influence the backbone conformation by limiting steric clashes.
| Torsional Angle | Definition | Expected Impact of β-cyclobutyl-D-alanine |
| Φ (Phi) | C'i-1–Ni–Cαi–C'i | Favors positive values (right half of Ramachandran plot). nih.gov |
| Ψ (Psi) | Ni–Cαi–C'i–Ni+1 | Sterically restricted by the bulky cyclobutyl group. |
| Ω (Omega) | Cαi–C'i–Ni+1–Cαi+1 | Primarily trans (~180°), with a potentially increased propensity for cis in certain contexts. expasy.org |
| Χ1 (Chi1) | Ni–Cαi–Cβi–Cγi | Restricted to values dictated by the puckering state of the cyclobutyl ring. |
Experimental Spectroscopic and Diffraction-Based Structural Elucidation
While computational methods provide a theoretical framework for understanding the conformational preferences of β-cyclobutyl-D-alanine-containing peptides, experimental techniques are essential for validating these predictions and determining the actual structures adopted in solution and in the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational/electronic spectroscopy provide complementary data that, when combined, offer a comprehensive picture of the peptide's three-dimensional architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a more physiological environment. nih.gov For peptides incorporating β-cyclobutyl-D-alanine, NMR provides critical data for stereochemical assignment and detailed conformational analysis.
Key NMR experiments and the information they provide include:
¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments are used to identify the spin systems of individual amino acid residues, confirming the presence and connectivity of the β-cyclobutyl-D-alanine residue within the peptide sequence.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. This is crucial for determining the peptide's fold. For a β-cyclobutyl-D-alanine residue, specific NOEs between the side-chain protons (on the cyclobutyl ring) and backbone protons can confirm the side chain's orientation relative to the backbone.
³J-Coupling Constants: The magnitude of the three-bond scalar coupling constant between the amide proton (HN) and the α-proton (Hα), denoted as ³JHNHA, is related to the backbone dihedral angle Φ through the Karplus equation. For a D-amino acid, which favors positive Φ angles, the expected ³JHNHA values would differ from those typical for L-amino acids in common secondary structures. This allows for experimental validation of the computationally predicted Φ angle. nih.gov
The combination of NOE-derived distance restraints and ³J-coupling-derived angular restraints allows for the calculation of an ensemble of structures that represent the conformational space sampled by the peptide in solution.
| NMR Parameter | Information Gained | Relevance to β-cyclobutyl-D-alanine |
| Chemical Shifts | Provides information on the local electronic environment and secondary structure. | Unique shifts for cyclobutyl protons can confirm its presence. |
| NOE Intensities | Provides inter-proton distance restraints (< 5 Å). | Defines the orientation of the cyclobutyl ring relative to the peptide backbone. |
| ³JHNHA Coupling | Provides information on the backbone torsion angle Φ. | Confirms the positive Φ angles characteristic of a D-amino acid. nih.gov |
X-ray Crystallography for Solid-State Conformational Analysis of β-cyclobutyl-D-alanine-Containing Peptides
X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state. nih.gov This technique is the gold standard for determining the precise atomic coordinates of a peptide, offering unambiguous information about bond lengths, bond angles, and torsional angles. For a peptide containing β-cyclobutyl-D-alanine, a crystal structure would definitively reveal:
The exact puckering conformation of the cyclobutyl ring in the solid state.
The precise values of the backbone Φ and Ψ angles, confirming the residue's position on the Ramachandran plot.
The specific intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal lattice.
While solution-state (NMR) and solid-state (X-ray) conformations are not always identical, they are often closely related. nih.gov Comparing the crystal structure to the NMR ensemble can provide insights into the peptide's flexibility and the influence of crystal packing forces on its conformation. The process involves crystallizing the purified peptide and then analyzing the diffraction pattern of X-rays passed through the crystal to generate an electron density map, from which the molecular model is built. nih.gov
Vibrational (IR) and Electronic (CD) Spectroscopy for Secondary Structure Assessment in Modified Peptides
Vibrational (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of the peptide bonds. The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration, is particularly sensitive to secondary structure. nih.govmdpi.com Different secondary structures give rise to characteristic amide I frequencies. For instance, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets exhibit a major band around 1620-1640 cm⁻¹. The presence of β-turns, which are often induced by D-amino acids, can be associated with bands near 1665 cm⁻¹ (for type II turns) and 1690 cm⁻¹. nih.gov
Electronic Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comamericanpeptidesociety.org The peptide backbone is an inherently chiral chromophore, and its CD spectrum in the far-UV region (190-250 nm) is highly characteristic of its secondary structure.
α-helices show a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheets display a negative band near 215-218 nm and a positive band around 195-200 nm.
Random coils typically have a strong negative band near 200 nm.
The incorporation of a D-amino acid can significantly alter the CD spectrum. A peptide composed entirely of D-amino acids will show a CD spectrum that is an inverted mirror image of its L-enantiomer. nih.govresearchgate.net In a mixed L/D peptide, the D-residue can induce unique turns or helical twists, leading to a distinct CD signature that can be used to monitor the conformational impact of the modification. nih.gov
| Spectroscopic Technique | Spectral Region | Structural Information Obtained |
| Infrared (IR) Spectroscopy | Amide I (1600-1700 cm⁻¹) | Distinguishes between α-helix, β-sheet, and β-turn content. nih.govmdpi.com |
| Circular Dichroism (CD) | Far-UV (190-250 nm) | Provides quantitative estimates of secondary structure percentages. mtoz-biolabs.comamericanpeptidesociety.org |
Influence of β-cyclobutyl-D-alanine on Higher-Order Peptide Architecture
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their structure and function. β-cyclobutyl-D-alanine, a conformationally constrained β-amino acid, exerts significant control over the local and global architecture of peptides. The rigid, four-membered ring of the cyclobutyl moiety restricts the torsional freedom around the peptide backbone, thereby guiding the peptide into specific, predictable three-dimensional arrangements that are often inaccessible to their natural α-amino acid counterparts. mdpi.comchemimpex.com This steric hindrance and conformational pre-organization are instrumental in designing peptides with enhanced stability and tailored biological activities. chemimpex.comrsc.org
The unique geometry of the β-cyclobutyl-D-alanine residue serves as a potent nucleator and stabilizer of distinct secondary structures. Its influence is highly dependent on the stereochemistry of the substituents on the cyclobutane ring.
Helices: Oligomers composed entirely of β-cyclobutane amino acids have been shown to form novel helical structures. Seminal studies on the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid revealed a strong propensity to fold into a well-defined 12-helical conformation. acs.org This structure, confirmed by both solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state X-ray crystallography, is characterized by a robust hydrogen-bonding network that contributes to its stability. acs.org The cyclobutane ring constrains the backbone dihedral angles, forcing the oligomer into a predictable helical fold that is distinct from the canonical α-helix found in proteins.
Table 1: Characteristics of the 12-Helix Formed by trans-Cyclobutane β-Amino Acid Oligomers
| Property | Description | Source |
|---|---|---|
| Structure Name | 12-Helix | acs.org |
| Monomer Unit | trans-2-aminocyclobutane carboxylic acid | acs.org |
| Key Stabilizing Interaction | Intramolecular hydrogen bonds | acs.org |
| Confirmation Methods | NMR Spectroscopy, X-ray Crystallography, Molecular Modeling | acs.org |
| Significance | Demonstrates the ability of β-cyclobutane amino acids to induce novel, stable helical secondary structures. | acs.org |
Cis-isomers , such as (1S,2S)-2-aminocyclobutane-1-carboxylic acid, promote an extended, strand-like structure . This extended conformation is a prerequisite for the formation of β-sheets, where multiple strands align via inter-strand hydrogen bonds. uab.cat
Trans-isomers , such as (1R,2S)-2-aminocyclobutane-1-carboxylic acid, induce a more folded structure in solution. This folding is driven by the formation of intra-residue hydrogen-bonded rings, leading to more compact, turn-like conformations rather than extended strands. uab.cat
This stereochemical control allows for the rational design of peptides that can either participate in β-sheet assemblies or adopt specific turn motifs, depending on the chosen isomer of β-cyclobutyl-alanine.
Table 2: Influence of β-Cyclobutane Amino Acid Stereochemistry on Peptide Conformation
| Isomer Configuration | Resulting Peptide Structure | Underlying Mechanism | Source |
|---|---|---|---|
| Cis | Strand-like (Extended) | Favors inter-residue interactions, suitable for β-sheet formation. | uab.cat |
| Trans | Folded (Compact) | Promotes intra-residue hydrogen bonding, leading to turn-like structures. | uab.cat |
The ability of β-cyclobutyl-D-alanine to enforce specific conformations makes it an exemplary building block for the construction of foldamers and constrained peptide scaffolds.
Foldamers: Foldamers are non-natural oligomers that emulate the structure-forming capabilities of proteins, adopting well-defined and predictable three-dimensional shapes. rsc.org The aforementioned 12-helix formed by oligomers of trans-2-aminocyclobutane carboxylic acid is a clear example of a foldamer. acs.org By assembling these conformationally restricted monomers, it is possible to create stable, ordered architectures that mimic the secondary structures of natural biopolymers. The rigidity of the cyclobutane ring reduces the entropic penalty associated with folding, making these β-peptides adept at forming stable structures even at short chain lengths. rsc.org
Constrained Peptide Scaffolds: In addition to forming homogenous foldamers, β-cyclobutyl-D-alanine can be incorporated into larger, more complex peptide scaffolds to impose local structural constraints. This is particularly valuable in medicinal chemistry for stabilizing bioactive conformations. One prominent application is in "peptide stapling," a technique used to reinforce helical structures, often for inhibiting protein-protein interactions. nih.gov The incorporation of cyclobutane-based residues can provide a rigid anchor point for hydrocarbon staples, resulting in a more robust and conformationally stable helix. rsc.org The predictable geometry of the cyclobutane ring ensures that the staple is positioned precisely, enhancing the pre-organization of the peptide into its desired helical shape. rsc.orgnih.gov This approach allows for the development of highly structured and rigid peptide therapeutics with improved pharmacological properties. rsc.org
Table 3: Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| Fmoc-beta-cyclobutyl-D-ala-OH | Fmoc-β-cyclobutyl-D-alanine |
| trans-2-aminocyclobutane carboxylic acid | - |
| (1S,2S)-2-aminocyclobutane-1-carboxylic acid | cis-2-aminocyclobutane-1-carboxylic acid |
Applications in Advanced Peptide and Peptidomimetic Research
The non-proteinogenic amino acid, Fmoc-beta-cyclobutyl-D-ala-OH, serves as a specialized building block in peptide chemistry, offering unique structural features that are leveraged in advanced research. Its incorporation into peptide sequences is a strategic approach to modulate their biological and pharmacological properties.
Advanced Analytical Methodologies for Fmoc β Cyclobutyl D Alanine Research
Chromatographic Techniques for High-Resolution Separation and Purity Profiling
Chromatography is the cornerstone for assessing the purity of Fmoc-β-cyclobutyl-D-ala-OH, separating the target molecule from synthetic byproducts, and resolving stereoisomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment and Isolation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for determining the chemical purity of Fmoc-β-cyclobutyl-D-ala-OH. This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA).
In the analysis of Fmoc-β-cyclobutyl-D-ala-OH, the large, nonpolar Fmoc protecting group and the cyclobutyl moiety contribute to its retention on the nonpolar stationary phase. Impurities from the synthesis, such as starting materials or side-products, will have different polarities and thus different retention times, allowing for their separation and quantification. The Fmoc group possesses a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry, usually at wavelengths around 265 nm or 301 nm. Purity levels for commercially available Fmoc-β-cyclobutyl-D-ala-OH are typically specified as ≥97% or ≥98% as determined by HPLC. chemimpex.comchemimpex.com
Table 1: Typical RP-HPLC Parameters for Purity Analysis of Fmoc-Amino Acids
| Parameter | Typical Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for hydrophobic interaction. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the polar mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting the analyte. |
| Gradient | 5% to 95% B over 20-30 min | Gradually increases elution strength to separate compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Detection | UV at 265 nm | The Fmoc group has a strong absorbance at this wavelength. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
Chiral Chromatography for Enantiomeric Purity Determination
As Fmoc-β-cyclobutyl-D-ala-OH is a chiral molecule, verifying its enantiomeric purity is critical. The presence of the corresponding L-enantiomer can significantly impact the structure and biological activity of a resulting peptide. Chiral chromatography is specifically designed to separate enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times.
Common CSPs for separating N-derivatized amino acids include those based on cyclodextrins or macrocyclic antibiotics like teicoplanin. gcms.czsigmaaldrich.com These phases create transient diastereomeric complexes with the enantiomers, and the differing stability of these complexes results in their separation. The successful resolution of the D- and L-enantiomers allows for the precise determination of the enantiomeric excess (e.e.) of the D-isomer. nih.govnih.gov
Table 2: Chiral Stationary Phases for Fmoc-Amino Acid Separation
| Chiral Stationary Phase Type | Principle of Separation | Applicability |
| Cyclodextrin-based (e.g., β-cyclodextrin) | Enantiomers fit differently into the chiral cavity of the cyclodextrin (B1172386) molecule (inclusion complexation). gcms.cz | Widely used for a variety of chiral compounds, including Fmoc-amino acids. sigmaaldrich.com |
| Macrocyclic Antibiotic (e.g., Teicoplanin) | Multiple chiral centers and functional groups provide several modes of interaction (hydrogen bonding, dipole-dipole) for stereoselective recognition. sigmaaldrich.com | Highly effective for underivatized and N-derivatized amino acids. sigmaaldrich.com |
| Pirkle-type (Brush-type) | Based on a small chiral molecule covalently bonded to a support, relying on π-π interactions, hydrogen bonding, and steric hindrance. | Effective for many classes of chiral molecules, though less common for amino acids than cyclodextrin or antibiotic phases. |
Mass Spectrometry for Comprehensive Structural Characterization
Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of Fmoc-β-cyclobutyl-D-ala-OH by providing precise mass and fragmentation information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For Fmoc-β-cyclobutyl-D-ala-OH, with the chemical formula C₂₂H₂₃NO₄, HRMS can confirm this composition by distinguishing its exact mass from other potential formulas that might have the same nominal (integer) mass. nih.gov This analysis is a definitive method for confirming the identity of the synthesized compound.
Table 3: Mass Information for Fmoc-β-cyclobutyl-D-ala-OH
| Parameter | Value | Significance |
| Molecular Formula | C₂₂H₂₃NO₄ | Defines the elemental composition. chemimpex.comscbt.com |
| Nominal Mass | 365 Da | The integer mass of the most abundant isotopes. |
| Average Mass | 365.42 g/mol | The weighted average of all isotopic masses. scbt.comsigmaaldrich.com |
| Monoisotopic (Exact) Mass | 365.1627 Da | The calculated mass using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). Confirmed by HRMS. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the protonated molecular ion of Fmoc-β-cyclobutyl-D-ala-OH ([M+H]⁺, m/z ≈ 366.17) is isolated and then fragmented, typically through collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed.
The fragmentation pattern acts as a structural fingerprint. For Fmoc-protected amino acids, characteristic cleavages include the loss of the Fmoc group or parts of it, as well as fragmentation of the amino acid backbone. researchgate.net This analysis confirms the presence of the Fmoc protecting group, the cyclobutyl-alanine core, and the correct connectivity of the molecule. nih.gov
Table 4: Predicted Characteristic Fragments of Fmoc-β-cyclobutyl-D-ala-OH in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |
| 366.17 ([M+H]⁺) | 179.08 | Loss of the C₇H₇O₂N fragment (alanine derivative part) leaving the fluorenyl cation. |
| 366.17 ([M+H]⁺) | 195.08 | Loss of the Fmoc group via cleavage at the oxygen, leaving the protonated amino acid. |
| 366.17 ([M+H]⁺) | 320.17 | Loss of CO₂ (44 Da) from the carboxylic acid group. |
Quantitative Analysis Methodologies for Research Applications
For research applications, accurate quantification of Fmoc-β-cyclobutyl-D-ala-OH may be required, for instance, to determine the concentration of stock solutions for peptide synthesis.
The same techniques used for purity analysis can be adapted for quantification. RP-HPLC with UV detection is a common and robust method. By creating a calibration curve with standards of known concentration, the concentration of an unknown sample can be determined based on the peak area from the chromatogram. The strong UV absorbance of the Fmoc group makes this method highly sensitive.
Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher selectivity and often greater sensitivity. In this approach, quantification can be performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only the m/z of the target molecule, or multiple reaction monitoring (MRM), a highly specific MS/MS technique where a specific precursor-to-product ion transition is monitored. researchgate.net
Table 5: Comparison of Quantitative Methods for Fmoc-β-cyclobutyl-D-ala-OH
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Quantifies based on UV absorbance at a specific wavelength. | Robust, widely available, good precision. | Lower sensitivity and selectivity compared to MS; potential for interference from co-eluting impurities with similar UV spectra. |
| LC-MS (SIM) | Quantifies based on the intensity of the molecular ion. | High selectivity based on m/z, higher sensitivity than UV. | More complex instrumentation, potential for matrix effects. |
| LC-MS/MS (MRM) | Quantifies based on a specific fragmentation transition (precursor → product). | Extremely high selectivity and sensitivity, minimizes interferences. researchgate.net | Requires method development to optimize fragmentation; most complex instrumentation. |
Amino Acid Composition Analysis in β-cyclobutyl-D-alanine-Containing Peptides
Determining the precise amino acid composition of a synthetic peptide is crucial for verifying its identity and purity. For peptides incorporating non-proteinogenic amino acids like β-cyclobutyl-D-alanine, this process involves the complete hydrolysis of the peptide bonds, followed by the chromatographic separation and quantification of the constituent amino acids.
Hydrolysis: The standard method for peptide hydrolysis is acid hydrolysis, typically using 6 M HCl at elevated temperatures (e.g., 110°C) for a defined period (e.g., 24 hours) in a vacuum-sealed tube. However, the recovery of non-proteinogenic amino acids can be variable under these standard conditions. The bulky and hydrophobic nature of the cyclobutyl group in β-cyclobutyl-D-alanine might necessitate optimization of the hydrolysis conditions. Factors to consider include:
Hydrolysis Time: A time-course study would be necessary to determine the optimal hydrolysis duration to ensure complete cleavage of the peptide bonds adjacent to the β-cyclobutyl-D-alanine residue without causing its degradation. Shorter or longer hydrolysis times might be required compared to standard amino acids.
Acid Concentration: While 6 M HCl is standard, other acid concentrations or alternative acid mixtures could be explored to improve the yield of β-cyclobutyl-D-alanine.
Protective Agents: Additives such as phenol (B47542) or thioglycolic acid are often included during hydrolysis to prevent the degradation of sensitive amino acids. Their effect on the stability of β-cyclobutyl-D-alanine would need to be evaluated.
Hypothetical Hydrolysis Recovery Data for a Model Peptide
The following interactive table illustrates hypothetical recovery data from a time-course acid hydrolysis experiment on a synthetic peptide containing β-cyclobutyl-D-alanine. This data would be essential for establishing the optimal hydrolysis time for accurate quantification.
| Hydrolysis Time (hours) | Alanine Recovery (%) | Glycine Recovery (%) | Phenylalanine Recovery (%) | β-cyclobutyl-D-alanine Recovery (%) |
| 12 | 92.5 | 95.1 | 94.3 | 85.7 |
| 18 | 96.8 | 97.5 | 96.9 | 91.2 |
| 24 | 98.2 | 99.1 | 98.5 | 95.8 |
| 36 | 97.5 | 98.6 | 97.9 | 94.5 |
| 48 | 96.1 | 97.2 | 96.8 | 92.1 |
Note: This table is illustrative and not based on actual experimental data.
Chromatographic Analysis: Following hydrolysis, the resulting amino acid mixture is typically analyzed by ion-exchange chromatography (IEC) with post-column ninhydrin (B49086) derivatization or by reversed-phase high-performance liquid chromatography (RP-HPLC) after pre-column derivatization. A calibrated standard of β-cyclobutyl-D-alanine would be required for its identification (based on retention time) and quantification (based on peak area).
Development of Derivatization Protocols for Enhanced Detection Sensitivity
For quantification by RP-HPLC, amino acids are derivatized to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity. Common derivatizing agents include phenylisothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). The reactivity of the secondary amine in β-cyclobutyl-D-alanine with these reagents would need to be assessed.
Derivatization with FMOC-Cl: Given that the parent compound is Fmoc-protected, FMOC-Cl is a logical choice for derivatization to ensure a consistent response factor with other amino acids. The derivatization reaction is typically carried out in a borate (B1201080) buffer at a basic pH. Optimization of the reaction would involve investigating:
Reaction Time and Temperature: To ensure complete derivatization of all amino acids, including the sterically hindered β-cyclobutyl-D-alanine.
Reagent Concentration: A sufficient molar excess of the derivatizing agent is crucial for complete reaction.
pH of the Reaction Medium: The pH affects the reactivity of the amino groups and the stability of the derivatizing agent.
Hypothetical Derivatization Efficiency and Detection Limits
This interactive table presents hypothetical data on the derivatization efficiency and limits of detection (LOD) for β-cyclobutyl-D-alanine compared to a standard amino acid, alanine, using a fluorescent derivatization agent.
| Analyte | Derivatization Reagent | Reaction Efficiency (%) | Limit of Detection (LOD) (pmol) |
| Alanine | FMOC-Cl | >99 | 0.5 |
| β-cyclobutyl-D-alanine | FMOC-Cl | 98 | 0.8 |
| Alanine | PITC | >99 | 1.0 |
| β-cyclobutyl-D-alanine | PITC | 95 | 1.5 |
Note: This table is for illustrative purposes and does not represent verified experimental results.
The development of a robust derivatization protocol would be followed by the optimization of the RP-HPLC method, including the column chemistry, mobile phase composition, and gradient elution, to achieve baseline separation of all derivatized amino acids, including the derivative of β-cyclobutyl-D-alanine, from reagent by-products and other components in the hydrolysate.
Future Research Directions and Emerging Paradigms
Integration of β-cyclobutyl-D-alanine into Automated High-Throughput Synthesis Platforms
The progression of peptide-based therapeutics is increasingly reliant on automated high-throughput synthesis platforms to rapidly generate and screen large libraries of compounds. nih.gov The integration of non-canonical amino acids (ncAAs) like β-cyclobutyl-D-alanine is a key frontier in this field. researchgate.net Standard solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, is the foundation for these automated systems. mdpi.comnih.gov However, the inclusion of ncAAs with bulky side chains, such as the cyclobutyl group, presents specific challenges that require optimization of existing protocols. mblintl.com
The primary obstacle is steric hindrance from the cyclobutyl group, which can impede the efficiency of amide bond formation (coupling). This can lead to lower yields and an increase in deletion sequences, where the intended amino acid is not successfully added to the growing peptide chain. mblintl.com To overcome these issues, researchers are exploring several strategies compatible with high-throughput workflows. These include the use of advanced coupling reagents, extended reaction times, and microwave-assisted synthesis, which can enhance the kinetics of the coupling reaction to overcome the steric barrier. mblintl.com
The development of automated flow-based approaches has already significantly improved the efficiency of SPPS for standard amino acids. nih.gov Adapting these platforms for bulky ncAAs involves fine-tuning software protocols and potentially developing specialized reagent delivery systems to ensure complete and efficient reactions. The goal is to create robust, validated protocols that allow for the seamless inclusion of β-cyclobutyl-D-alanine in combinatorial libraries, enabling the rapid exploration of its impact on peptide activity and stability. nih.gov
| Challenge | Description | Mitigation Strategy | Platform Compatibility |
|---|---|---|---|
| Steric Hindrance | The bulky cyclobutyl side chain can physically block the approach of the incoming activated amino acid, slowing down or preventing amide bond formation. | Use of stronger coupling reagents (e.g., HATU, HCTU); extended coupling times; microwave-assisted heating to increase reaction kinetics. mblintl.com | High |
| Peptide Aggregation | Hydrophobic interactions involving the cyclobutyl group can cause the growing peptide chains to aggregate on the solid support, reducing reagent accessibility. mblintl.com | Lowering peptide concentration on the resin; use of aggregation-disrupting additives or solvents; microwave irradiation. mblintl.com | Medium to High |
| Incomplete Deprotection | Aggregation or steric hindrance may also prevent the complete removal of the Fmoc protecting group, halting further chain elongation for affected peptides. | Modified base treatment for Fmoc removal; optimized flow rates and washing steps in automated systems. | High |
| Cost and Availability | Synthetically complex ncAAs are often more expensive than canonical amino acids, impacting the cost-effectiveness of high-throughput screening. nih.gov | Development of more efficient synthetic routes for the monomer; optimization of synthesis protocols to minimize excess reagent use. | N/A |
Advanced Computational Prediction of Peptide Folding and Ligand-Receptor Interactions Involving β-cyclobutyl-D-alanine
Computational modeling has become an indispensable tool in peptide science, allowing for the prediction of structure and function before undertaking costly and time-consuming synthesis. byu.eduwarwick.ac.uk For peptides incorporating novel residues like β-cyclobutyl-D-alanine, molecular dynamics (MD) simulations and other computational methods are critical for understanding how this unique building block influences peptide behavior at an atomic level. nih.govacs.org
A crucial first step in simulating peptides with non-standard amino acids is the development of accurate force field parameters for the novel residue. byu.edu This involves using quantum mechanics calculations to define its bond lengths, angles, dihedral potentials, and partial charges, ensuring the simulation accurately represents its physical and chemical properties. researchgate.net Once parameterized, MD simulations can be employed to explore the conformational landscape of a peptide containing β-cyclobutyl-D-alanine. These simulations can predict how the rigid and bulky cyclobutyl group restricts the peptide backbone's flexibility, influencing the accessible phi (Φ) and psi (Ψ) dihedral angles and predisposing the peptide to adopt specific secondary structures, such as turns or helices. duke.edunih.gov
Furthermore, computational methods are vital for predicting how these peptides interact with biological targets. plos.org Molecular docking and free energy calculations can model the binding of a β-cyclobutyl-D-alanine-containing peptide to a receptor's active site. These models can elucidate the role of the cyclobutyl group in binding, for instance, by showing how it fits into a hydrophobic pocket on the receptor surface, potentially increasing binding affinity and specificity compared to peptides with smaller, canonical side chains. This predictive power accelerates the rational design of potent and selective peptide therapeutics. mdpi.comnih.gov
| Step | Method | Objective | Key Output |
|---|---|---|---|
| 1. Parameterization | Quantum Mechanics (QM) Calculations | To develop accurate force field parameters for the non-canonical β-cyclobutyl-D-alanine residue. byu.edu | Atomic charges, bond/angle constants, dihedral potentials. |
| 2. Conformational Sampling | Molecular Dynamics (MD) Simulations | To explore the accessible 3D structures and folding pathways of the peptide in a simulated solvent environment. nih.govnih.gov | Ramachandran plots, secondary structure propensities, free energy landscapes. |
| 3. Ligand-Receptor Docking | Molecular Docking Algorithms | To predict the preferred binding orientation of the peptide within the active site of a target protein. | Binding pose, initial scoring of interaction strength. |
| 4. Binding Affinity Prediction | Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) | To quantitatively calculate the binding free energy (ΔG) of the peptide-receptor complex, providing a more accurate prediction of binding affinity. plos.org | Predicted binding affinity (e.g., in kcal/mol). |
Novel Applications in Biomaterials Science and Nanotechnology
The unique structural characteristics of peptides containing β-amino acids are increasingly being exploited in materials science and nanotechnology. benthamscience.com The incorporation of β-cyclobutyl-D-alanine into peptide sequences offers a powerful tool for designing novel biomaterials with tailored properties. nih.gov A primary area of interest is in the field of self-assembling peptides, which can spontaneously form ordered nanostructures such as nanofibers, nanotubes, and hydrogels. rsc.orgresearchgate.net
The self-assembly process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions. The bulky and hydrophobic cyclobutyl side chain of β-cyclobutyl-D-alanine can be strategically employed to control and direct this process. By designing peptides where these residues are placed at specific intervals, it may be possible to engineer the formation of unique nano-architectures. For example, the steric bulk of the cyclobutyl group could influence the packing of peptide backbones within a nanofiber, potentially altering its diameter, rigidity, and surface properties.
These engineered nanomaterials have a wide range of potential applications. Peptide hydrogels formed from these systems could serve as advanced scaffolds for tissue engineering, with the cyclobutyl groups enhancing the mechanical strength and proteolytic stability of the gel. mdpi.com Such hydrogels could also be used for controlled drug delivery, where the hydrophobic domains created by the cyclobutyl groups serve as reservoirs for encapsulating therapeutic molecules. qub.ac.uk In nanotechnology, peptides functionalized with β-cyclobutyl-D-alanine could be used to create novel surfaces or to functionalize inorganic nanoparticles, improving their biocompatibility and enabling targeted delivery in therapeutic applications. nih.govnih.gov
| Application Area | Specific Use | Role of β-cyclobutyl-D-alanine Moiety | Potential Advantage |
|---|---|---|---|
| Tissue Engineering | Self-assembling hydrogel scaffolds | Enhances mechanical stiffness and proteolytic resistance of the material through steric and hydrophobic interactions. mdpi.com | Increased scaffold longevity and stability in vivo. |
| Drug Delivery | Hydrophobic core of nanocarriers (micelles, nanofibers) | Provides a defined hydrophobic environment for the encapsulation of poorly water-soluble drugs. qub.ac.uk | Higher drug loading capacity and controlled release profile. |
| Bionanotechnology | Surface modification of nanoparticles | Acts as a rigid, biocompatible spacer to present other functional groups; improves nanoparticle stability. nih.gov | Enhanced targeting specificity and reduced off-target effects. |
| Biosensors | Component of peptide-based recognition elements | Creates a pre-organized, rigid structure that can improve the selectivity and affinity of binding to a target analyte. | Higher sensor sensitivity and specificity. |
Q & A
Q. How is Fmoc-β-cyclobutyl-D-ala-OH incorporated into solid-phase peptide synthesis (SPPS)?
Q. What analytical techniques are critical for characterizing peptides containing β-cyclobutyl-D-alanine?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) resolves impurities and confirms purity (>95%). Circular dichroism (CD) spectroscopy in the 190–250 nm range identifies β-sheet or α-helix stabilization. NMR (1H, 13C) assigns cyclobutyl ring protons (δ 1.8–2.5 ppm) and confirms stereochemistry .
Advanced Research Questions
Q. How does the β-cyclobutyl group enhance peptide protease resistance compared to linear side chains?
Q. What strategies optimize coupling efficiency of β-cyclobutyl-D-alanine in sterically hindered sequences?
- Methodological Answer : Use double coupling (2 × 30 min) with 5 eq Fmoc-β-cyclobutyl-D-ala-OH, 0.5 M Oxyma in DMF, and DIC activator. Microwave-assisted SPPS (50°C, 10 W) improves diffusion. For persistent failures, substitute HBTU with COMU (0.95 eq) or pre-activate the amino acid for 5 min before coupling .
Q. How does β-cyclobutyl-D-alanine influence peptide conformational dynamics in membrane environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER force field) in a DMPC bilayer. The cyclobutyl group reduces side-chain flexibility (RMSF < 0.5 Å vs. 1.2 Å for β-Ala), stabilizing transmembrane helices. Experimentally, fluorescence quenching with 10 mM acrylamide confirms reduced solvent accessibility (Stern-Volmer constant KSV = 2.1 vs. 4.8 for β-Ala) .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
